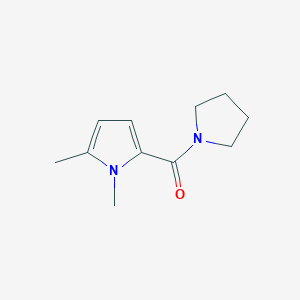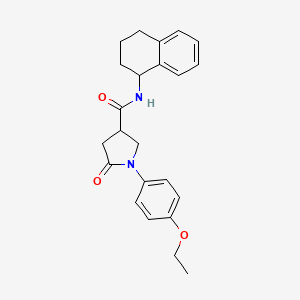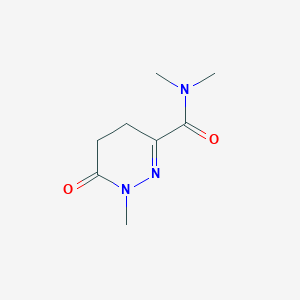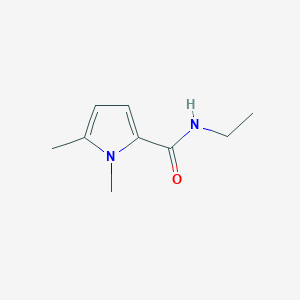
(1,5-Dimethylpyrrol-2-yl)-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,5-Dimethylpyrrol-2-yl)-pyrrolidin-1-ylmethanone, also known as DPM, is a chemical compound that has been extensively studied for its potential use in scientific research. DPM is a synthetic compound that was first synthesized in the 1970s and has since been used in various research applications.
Mécanisme D'action
The mechanism of action of (1,5-Dimethylpyrrol-2-yl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to act as a weak inhibitor of certain enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism.
Biochemical and Physiological Effects:
(1,5-Dimethylpyrrol-2-yl)-pyrrolidin-1-ylmethanone has been shown to have a variety of biochemical and physiological effects, including the ability to induce liver damage and alter the expression of certain genes. It has also been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1,5-Dimethylpyrrol-2-yl)-pyrrolidin-1-ylmethanone in lab experiments is its relatively low cost and ease of synthesis. However, its weak inhibitory activity and potential for liver damage may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving (1,5-Dimethylpyrrol-2-yl)-pyrrolidin-1-ylmethanone, including further studies on its mechanism of action and potential use as a drug candidate. Additionally, (1,5-Dimethylpyrrol-2-yl)-pyrrolidin-1-ylmethanone could be used as a model compound for the study of drug metabolism and toxicity. Further research is also needed to determine the safety and efficacy of (1,5-Dimethylpyrrol-2-yl)-pyrrolidin-1-ylmethanone in humans.
Méthodes De Synthèse
The synthesis of (1,5-Dimethylpyrrol-2-yl)-pyrrolidin-1-ylmethanone involves the reaction of 1,5-dimethylpyrrole with pyrrolidine and then subsequent reaction with methyl chloroformate. The resulting compound is purified and can be used in various research applications.
Applications De Recherche Scientifique
(1,5-Dimethylpyrrol-2-yl)-pyrrolidin-1-ylmethanone has been used in various scientific research applications, including as a building block for the synthesis of other compounds, as a ligand in metal coordination chemistry, and as a model compound for the study of drug metabolism.
Propriétés
IUPAC Name |
(1,5-dimethylpyrrol-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-5-6-10(12(9)2)11(14)13-7-3-4-8-13/h5-6H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUVCROIYKJJGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504691.png)
![3-benzyl-4-(4-chlorophenyl)-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B7504697.png)




![3-[(2,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504730.png)
![[1-[benzyl(methyl)amino]-1-oxopropan-2-yl] 3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7504731.png)


![2-[[4-(4-Methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504751.png)
![3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504755.png)

